
Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sodium salt of an oxadiazole derivative. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2-chlorophenyl group suggests the presence of a phenyl ring with a chlorine substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as ketamine, which also contains a 2-chlorophenyl group, have been synthesized using hydroxy ketone intermediates .Aplicaciones Científicas De Investigación
Anticancer and Antitumor Activity
One of the most significant areas of research is the compound’s anticancer properties. It has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth, which could lead to new cancer therapies.
Each of these applications is backed by ongoing research and development, aiming to harness the compound’s properties for therapeutic use. The versatility of “Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate” in various fields of medical science highlights its potential as a valuable resource in drug development .
Mecanismo De Acción
Target of Action
Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic compound that is structurally similar to the class of drugs known as benzodiazepines . The primary targets of this compound are likely to be the gamma-aminobutyric acid (GABA) receptors , which are the major inhibitory neurotransmitters in the central nervous system .
Mode of Action
The compound is believed to enhance the activity of GABA, thereby increasing inhibitory GABAergic neurotransmission . It is a selective blocker of the inactivated state of voltage-gated sodium channels (VGSCs), preferentially inhibiting persistent sodium current .
Biochemical Pathways
The compound’s interaction with GABA receptors and VGSCs affects various biochemical pathways. By enhancing GABAergic neurotransmission, it can influence the neural signaling pathways that regulate a variety of physiological processes, including mood, sleep, and seizure activity .
Pharmacokinetics
Based on its structural similarity to benzodiazepines, it is likely to have good oral bioavailability and to be metabolized primarily in the liver . The compound is likely to be highly protein-bound and to have a long elimination half-life .
Result of Action
The enhancement of GABAergic neurotransmission and inhibition of persistent sodium current can result in a variety of effects at the molecular and cellular levels. These may include reduced neuronal excitability, which can lead to anxiolytic, anticonvulsant, and sedative effects .
Action Environment
The action, efficacy, and stability of Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be influenced by various environmental factors. These may include the pH of the gastrointestinal tract (which can affect oral absorption), the presence of food in the stomach (which can affect drug bioavailability), and individual variations in liver enzyme activity (which can affect drug metabolism) .
Propiedades
IUPAC Name |
sodium;5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3.Na/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8;/h1-4H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZQWSTHHQJSO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
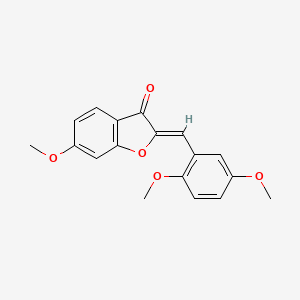
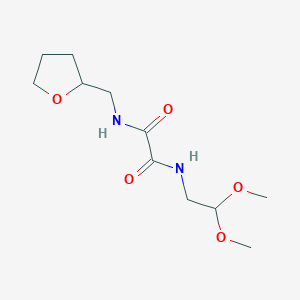
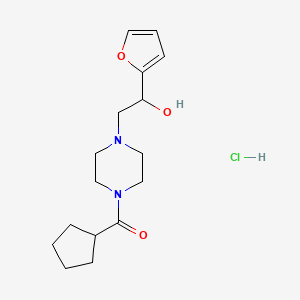
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

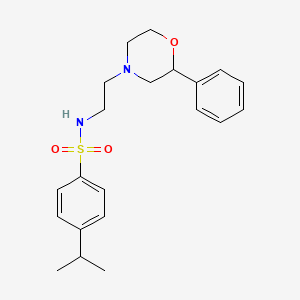
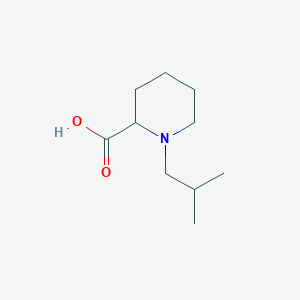

![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)
![Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2883990.png)
![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)
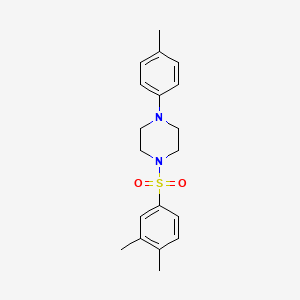
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2883995.png)